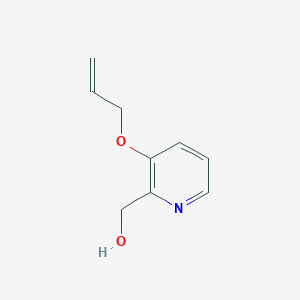
(3-Allyloxy-pyridin-2-yl)-methanol
Cat. No. B8517700
M. Wt: 165.19 g/mol
InChI Key: RFZNBIJSMKMUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08486943B2
Procedure details


(3-Allyloxy-pyridin-2-yl)-methanol (34 g, 205.8 mmol) is dissolved in dichloromethane (340 mL) under nitrogen and triethylamine (34.4 mL, 247 mmol) is added at 22° C. The mixture is warmed to room temperature in a water bath and methanesulfonyl chloride (16.7 mL, 216 mmol) is added keeping the temperature below 30° C. The reaction is allowed to stir overnight at room temperature. Water (500 mL is added and the mixture stirred for 10 min. The organic portion is separated and washed with a solution of saturated NaHCO3 (100 mL). The organic portion is dried over sodium sulfate, filtered, and the solvent evaporated. The resulting residue is dried under vacuum to constant weight to afford the title compound (29 g, 79%). LC-ES/MS m/z: 184.6 [M+H]+.





Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[C:6]([CH2:11]O)=[N:7][CH:8]=[CH:9][CH:10]=1)[CH:2]=[CH2:3].C(N(CC)CC)C.CS([Cl:24])(=O)=O.O>ClCCl>[CH2:1]([O:4][C:5]1[C:6]([CH2:11][Cl:24])=[N:7][CH:8]=[CH:9][CH:10]=1)[CH:2]=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC=1C(=NC=CC1)CO
|
|
Name
|
|
|
Quantity
|
340 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
34.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
16.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 30° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic portion is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a solution of saturated NaHCO3 (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic portion is dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is dried under vacuum to constant weight
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC=1C(=NC=CC1)CCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
